molecular formula C18H14N4O3 B14939944 2-methyl-1-(4-nitrobenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

2-methyl-1-(4-nitrobenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B14939944
M. Wt: 334.3 g/mol
InChI Key: JBOSFPFFDNHVSD-UHFFFAOYSA-N
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Description

2-methyl-1-(4-nitrobenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets.

Preparation Methods

The synthesis of 2-methyl-1-(4-nitrobenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable benzyl halide in the presence of a base. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

2-methyl-1-(4-nitrobenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various chemical reactions, including:

Scientific Research Applications

2-methyl-1-(4-nitrobenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-1-(4-nitrobenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biological pathways, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Similar compounds to 2-methyl-1-(4-nitrobenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one include:

    2-phenylbenzimidazole: Known for its antiviral and antitumor activities.

    4-methylpyrimido[1,2-a]benzimidazole: Studied for its potential as a kinase inhibitor.

    2-aminopyrimido[1,2-a]benzimidazole: Used in the synthesis of various heterocyclic compounds. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

2-methyl-1-[(4-nitrophenyl)methyl]pyrimido[1,2-a]benzimidazol-4-one

InChI

InChI=1S/C18H14N4O3/c1-12-10-17(23)21-16-5-3-2-4-15(16)19-18(21)20(12)11-13-6-8-14(9-7-13)22(24)25/h2-10H,11H2,1H3

InChI Key

JBOSFPFFDNHVSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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